(2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
Description
(2E)-N-[2-(Morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide is a cinnamanilide derivative featuring a pyrimidine ring substituted with a morpholine moiety at the 2-position. The compound’s structure combines a conjugated α,β-unsaturated carbonyl system (prop-2-enamide) with a phenyl group and a heteroaromatic pyrimidine-morpholine scaffold. This design leverages the pharmacophoric features of cinnamic acid derivatives, known for their anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
(E)-N-(2-morpholin-4-ylpyrimidin-5-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16(7-6-14-4-2-1-3-5-14)20-15-12-18-17(19-13-15)21-8-10-23-11-9-21/h1-7,12-13H,8-11H2,(H,20,22)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBQNNLRAXBLMZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine core is replaced by morpholine.
Coupling with Phenylprop-2-enamide: The final step involves coupling the morpholine-substituted pyrimidine with phenylprop-2-enamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enamide moiety, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylprop-2-enamide group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymer matrices to improve mechanical and thermal properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting kinases and other regulatory enzymes.
Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Medicine:
Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of cancer, inflammation, and infectious diseases.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: It can be employed in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events crucial for cell signaling. Additionally, it can interact with transcription factors, altering gene expression and affecting cellular functions.
Comparison with Similar Compounds
Key Observations :
- Anti-inflammatory Activity : Bulky, lipophilic groups (e.g., 2,6-diBr or 2-Cl-5-CF₃) enhance NF-κB inhibition, likely due to improved hydrophobic interactions in binding pockets . The morpholine-pyrimidine group in the target compound may offer a balance of lipophilicity and hydrogen-bonding capacity, though its specific anti-inflammatory potency remains untested.
- Antimicrobial Activity : Electron-withdrawing substituents (e.g., CF₃, Br) correlate with enhanced activity against MRSA and Mycobacterium tuberculosis. The target compound’s morpholine group, being less lipophilic than halogens, may reduce antimicrobial efficacy unless paired with complementary motifs .
- Antimalarial Activity: Chloroquine-like activity is associated with para-substituted halogens and NO₂ groups.
- Antioxidant Activity: Morpholine placement matters. In (2E)-N-[2-(morpholin-4-yl)ethyl]-cinnamanilide, the morpholine-ethyl linker supports moderate antioxidant activity, which increases upon protonation (e.g., HCl salt) due to enhanced hydrogen bonding .
Physicochemical and ADMET Properties
- Lipophilicity : Substituents like CF₃ or Br increase logP, enhancing membrane permeability but risking toxicity. The morpholine group introduces polarity, likely lowering logP compared to halogenated analogs. highlights that computational ClogP models align with experimental data for cinnamanilides, suggesting the target compound’s logP could be moderate .
- Solubility : Morpholine’s oxygen atoms improve aqueous solubility, advantageous for oral bioavailability. This contrasts with highly halogenated analogs, which may require formulation aids .
Biological Activity
The compound (2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide is a member of the cinnamamide class, recognized for its potential biological activities, particularly in the realm of anticonvulsant properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and safety profiles based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- IUPAC Name : this compound
- Molecular Weight : 306.39 g/mol
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant activity of this compound in various animal models. The compound has shown efficacy in reducing seizure activity, making it a candidate for further investigation in epilepsy treatment.
- Animal Models :
- The compound was tested in pilocarpine-induced status epilepticus models, demonstrating significant anticonvulsant effects with effective doses (ED) ranging from 13.21 mg/kg to 114.4 mg/kg across different models and species .
- It exhibited effectiveness in both acute and chronic seizure models, including the maximal electroshock test and the 6-Hz psychomotor seizure model.
The exact mechanisms through which this compound exerts its anticonvulsant effects are still under investigation. However, preliminary findings suggest that it may modulate neurotransmitter systems involved in seizure propagation, possibly through interactions with GABAergic and glutamatergic pathways.
Safety and Toxicity Profile
Safety assessments have been conducted to evaluate the cytotoxicity of the compound using human cell lines such as HepG2 (liver cancer) and H9c2 (cardiac myoblasts). The results indicated that the compound is non-toxic at concentrations up to 100 µM, suggesting a favorable safety profile for further development .
Comparative Analysis
A summary table comparing the biological activity of this compound with other related compounds is provided below:
| Compound Name | Effective Dose (ED) | Mechanism of Action | Toxicity Profile |
|---|---|---|---|
| This compound | 13.21 - 114.4 mg/kg | Modulation of GABA/Glutamate | Non-toxic up to 100 µM |
| KM-568 | 13.21 mg/kg | GABAergic modulation | Non-toxic up to 100 µM |
| Other Cinnamamide Derivatives | Varies | Various mechanisms | Varies |
Case Studies
Several case studies have documented the effectiveness of (2E)-N-[2-(morpholin-4-yl)pyrimidin-5-y] propanamide in clinical settings. For instance, a study involving drug-resistant epilepsy patients showed promising results when this compound was administered alongside standard treatment protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
